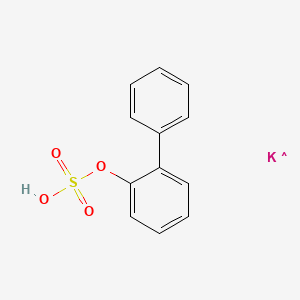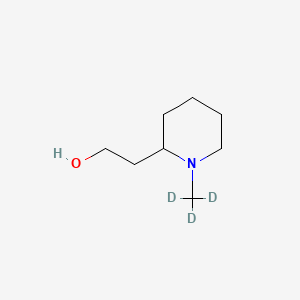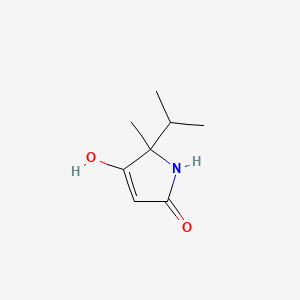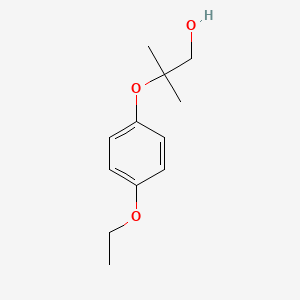
2-(4-Ethoxyphenoxy)-2-methylpropan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-Ethoxyphenoxy)-2-methylpropan-1-ol is an organic compound with a unique structure that includes an ethoxyphenyl group attached to a methylpropanol backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The preparation of 2-(4-Ethoxyphenoxy)-2-methylpropan-1-ol typically involves the acylation of phenol to give phenyl isobutyrate, followed by a Fries rearrangement to obtain the desired product . Another method involves the preparation of 2-(4-ethoxyphenyl)-2-methyl propionic acid ethyl ester, which is then reduced to form the final compound .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The processes involve stringent control of reaction conditions to ensure high yield and purity of the product.
Análisis De Reacciones Químicas
Types of Reactions
2-(4-Ethoxyphenoxy)-2-methylpropan-1-ol undergoes various chemical reactions, including:
Oxidation: This reaction can convert the alcohol group to a carbonyl group.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The ethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield a ketone or aldehyde, while substitution reactions can produce various substituted derivatives.
Aplicaciones Científicas De Investigación
2-(4-Ethoxyphenoxy)-2-methylpropan-1-ol has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of polymers and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 2-(4-Ethoxyphenoxy)-2-methylpropan-1-ol involves its interaction with specific molecular targets. The compound can act as a nucleophile or electrophile, depending on the reaction conditions. Its effects are mediated through pathways involving the modification of functional groups on target molecules .
Comparación Con Compuestos Similares
Similar Compounds
- 2-(4-Ethoxyphenyl)-2-methylpropanoic acid
- 2-(4-Ethoxyphenoxy)acetate
- 2-(4-Ethoxyphenyl)-2-methylpropyl alcohol
Uniqueness
Its ethoxyphenyl group and methylpropanol backbone make it versatile for various synthetic and industrial processes .
Propiedades
Fórmula molecular |
C12H18O3 |
|---|---|
Peso molecular |
210.27 g/mol |
Nombre IUPAC |
2-(4-ethoxyphenoxy)-2-methylpropan-1-ol |
InChI |
InChI=1S/C12H18O3/c1-4-14-10-5-7-11(8-6-10)15-12(2,3)9-13/h5-8,13H,4,9H2,1-3H3 |
Clave InChI |
DKYJTMRXPPMKRH-UHFFFAOYSA-N |
SMILES canónico |
CCOC1=CC=C(C=C1)OC(C)(C)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


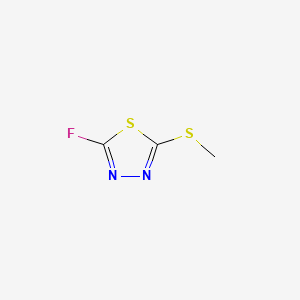

![1-[2-(3-Cyclohexylpropoxy)-2-oxoethyl]-1-methylpyrrolidinium iodide](/img/structure/B13837215.png)
![2,3,4,6-tetradeuterio-5-[(2R)-pyrrolidin-2-yl]pyridine](/img/structure/B13837218.png)
![Acetamide, 2,2-dichloro-N-[ss-hydroxy-a-(hydroxymethyl)-o-nitrophenethyl]-, D-threo; D-threo-(1R,2R)-1-o-Nitrophenyl-2-dichloroacetamido-1,3-propanediol](/img/structure/B13837223.png)
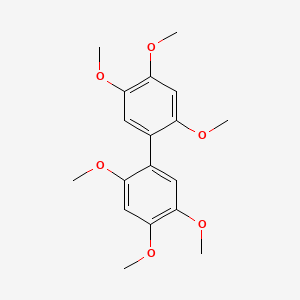
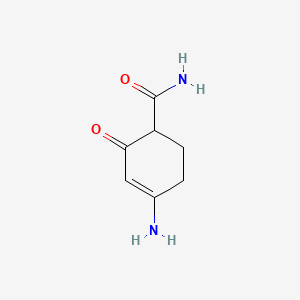
![Benzoic acid,2-[9-cyano-3,6-bis(ethylamino)-2,7-dimethyl-9H-xanthen-9-yl]-,ethyl ester](/img/structure/B13837230.png)

